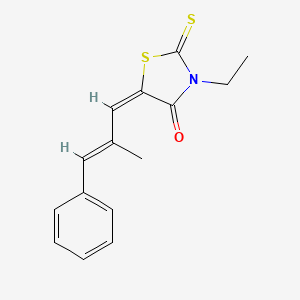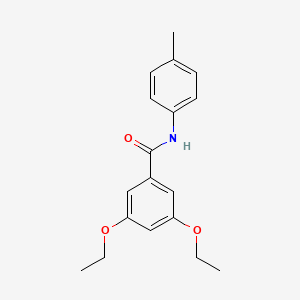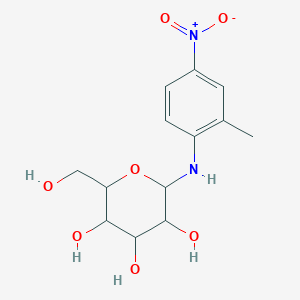
N-(2-methyl-4-nitrophenyl)-beta-D-galactopyranosylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-4-nitrophenyl)-beta-D-galactopyranosylamine, commonly known as MNG, is a synthetic compound that is widely used in scientific research. It is a derivative of the naturally occurring sugar, galactose, and is often used as a probe to study the role of carbohydrates in various biological processes.
Mécanisme D'action
MNG acts as a competitive inhibitor of carbohydrate-binding proteins, such as lectins, by mimicking the natural ligand of the protein. It binds to the carbohydrate recognition domain of the protein, preventing it from interacting with its natural ligand. This allows researchers to study the specificity and affinity of the protein for different carbohydrates.
Biochemical and Physiological Effects:
MNG has been shown to have no significant biochemical or physiological effects on cells or organisms. It is non-toxic and does not interfere with normal cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MNG is its high specificity for carbohydrate-binding proteins. This allows researchers to study the role of carbohydrates in various biological processes with a high degree of accuracy. However, MNG has some limitations as well. It is a synthetic compound and may not accurately mimic the natural ligand of the protein being studied. Additionally, MNG may not be suitable for studying carbohydrates that are highly branched or have complex structures.
Orientations Futures
There are several future directions for the use of MNG in scientific research. One area of interest is the development of new glycoconjugates that can be used to study the interactions between carbohydrates and proteins in greater detail. Another area of interest is the use of MNG in the development of new therapies for diseases such as cancer, where aberrant glycosylation patterns are often observed. Overall, MNG is a valuable tool for studying the role of carbohydrates in various biological processes and has the potential to lead to new discoveries in the field of glycobiology.
Méthodes De Synthèse
The synthesis of MNG involves the reaction of 2,4-dinitrophenylhydrazine with galactose, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
MNG has been extensively used as a tool to study carbohydrate-protein interactions. It is often conjugated to proteins or peptides to create glycoconjugates, which can then be used to probe the specificity and affinity of carbohydrate-binding proteins such as lectins. MNG has also been used to study the glycosylation patterns of proteins and to investigate the role of carbohydrates in cell signaling and adhesion.
Propriétés
IUPAC Name |
2-(hydroxymethyl)-6-(2-methyl-4-nitroanilino)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O7/c1-6-4-7(15(20)21)2-3-8(6)14-13-12(19)11(18)10(17)9(5-16)22-13/h2-4,9-14,16-19H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPFNBBQRHGUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

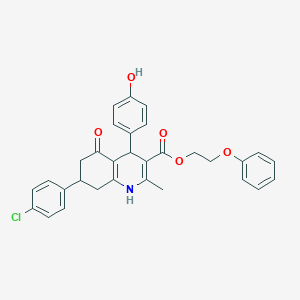
![(3aS*,6aR*)-5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5220930.png)
![1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(4-methoxybenzoyl)piperazine](/img/structure/B5220938.png)
![4-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethoxy)-N-(2-ethylphenyl)benzamide](/img/structure/B5220946.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5220957.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5220961.png)
![ethyl 1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-(4-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5220973.png)

![6-bromo-3-{[2-(2-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-3,8a-dihydro-2H-chromen-2-one](/img/structure/B5220990.png)
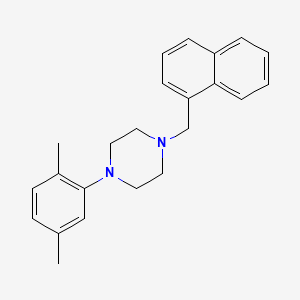
![N~1~-(4-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5221008.png)
![2-{1-methyl-2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5221014.png)
